

# Physical properties of (4-Methyl-1,3-thiazol-2-yl)acetonitrile

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## Compound of Interest

Compound Name: (4-Methyl-1,3-thiazol-2-yl)acetonitrile

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An In-depth Technical Guide to the Physical Properties of **(4-Methyl-1,3-thiazol-2-yl)acetonitrile**

## Introduction

**(4-Methyl-1,3-thiazol-2-yl)acetonitrile**, identified by CAS Number 19785-39-8, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a thiazole ring, a methyl substituent, and a nitrile functional group, offers a versatile scaffold for the synthesis of novel compounds with diverse biological activities and material properties.<sup>[1]</sup> As a key intermediate, a thorough understanding of its physical properties is paramount for researchers and drug development professionals to ensure reproducible experimental outcomes, optimize reaction conditions, and guide purification strategies.

This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of **(4-Methyl-1,3-thiazol-2-yl)acetonitrile**. Moving beyond a simple datasheet, this document offers insights into the causality behind its physicochemical characteristics and outlines the standard methodologies for their determination, reflecting a synthesis of established data and field-proven expertise.

## Molecular Structure and Physicochemical Properties

The physical state and behavior of **(4-Methyl-1,3-thiazol-2-yl)acetonitrile** are direct consequences of its molecular structure. The planar, aromatic thiazole ring, combined with the polar nitrile group and the aliphatic methyl group, results in a molecule with moderate polarity and specific intermolecular interactions.

Below is a visualization of the molecular structure, highlighting the key functional groups that dictate its properties.

Caption: Molecular structure of **(4-Methyl-1,3-thiazol-2-yl)acetonitrile**.

The key physicochemical data for this compound are summarized in the table below. It is important to note that while some properties are well-documented, others, such as the melting point, are not consistently reported in the literature, and the compound has been described as both a solid and a liquid.<sup>[2][3]</sup>

Property	Value	Source(s)
CAS Number	19785-39-8	<sup>[2][3][4]</sup>
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> S	<sup>[2][5]</sup>
Molecular Weight	138.19 g/mol	<sup>[2]</sup>
Appearance	Solid / Yellow Liquid	<sup>[2][3]</sup>
Density	1.205 g/cm <sup>3</sup>	N/A
Boiling Point	82 °C (pressure not specified)	<sup>[1]</sup>
Flash Point	107.2 °C	N/A
Vapor Pressure	0.018 mmHg at 25 °C	N/A
Refractive Index	1.559	N/A
Predicted XlogP	1.0	<sup>[5]</sup>

Note: The boiling point of 82 °C is reported without specifying the pressure and may correspond to a measurement under vacuum. The density, flash point, vapor pressure, and refractive index values are from a single source and should be confirmed via experimental measurement where precision is critical.

## Solubility Profile

The solubility of a reagent is a critical parameter for its application in synthesis, influencing solvent choice for reactions, extractions, and chromatographic purification. **(4-Methyl-1,3-thiazol-2-yl)acetonitrile** is reported to be soluble in most organic solvents.<sup>[1]</sup> Its structure, containing both a polar nitrile group and a heterocyclic system capable of hydrogen bonding, alongside nonpolar methyl and aromatic components, allows for miscibility with a wide range of solvents.

### Experimental Protocol: Solubility Determination

A standardized workflow for determining solubility is essential for consistent results.

- **Solvent Selection:** A panel of solvents with varying polarities should be chosen (e.g., Water, Ethanol, Methanol, Dichloromethane, Ethyl Acetate, Hexane).
- **Sample Preparation:** Add a known mass (e.g., 10 mg) of **(4-Methyl-1,3-thiazol-2-yl)acetonitrile** to a vial.
- **Titration:** Add the selected solvent in small, measured increments (e.g., 100  $\mu$ L) at a constant temperature (e.g., 25  $^{\circ}$ C).
- **Observation:** After each addition, vortex the mixture for 1-2 minutes and visually inspect for complete dissolution.
- **Quantification:** The solubility is expressed as mg/mL or mol/L. The process can be repeated at different temperatures to establish a solubility curve.

## Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint for molecular structure confirmation and purity assessment.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. While a publicly available, fully assigned spectrum for this specific compound is scarce, the expected

chemical shifts can be reliably predicted based on its constituent functional groups and data from analogous structures.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Predicted  $^1\text{H}$  NMR Spectrum (in  $\text{CDCl}_3$ ):

- Thiazole Ring Proton (H-5): A singlet expected around  $\delta$  6.8-7.2 ppm.
- Methylene Protons ( $-\text{CH}_2\text{CN}$ ): A singlet expected around  $\delta$  3.8-4.2 ppm. The proximity to the electron-withdrawing thiazole ring and nitrile group shifts this signal downfield.
- Methyl Protons ( $-\text{CH}_3$ ): A singlet expected around  $\delta$  2.4-2.6 ppm.

Predicted  $^{13}\text{C}$  NMR Spectrum (in  $\text{CDCl}_3$ ):

- Thiazole Ring Carbons:
  - C2 (attached to  $-\text{CH}_2\text{CN}$ ): Expected around  $\delta$  165-170 ppm.
  - C4 (attached to  $-\text{CH}_3$ ): Expected around  $\delta$  150-155 ppm.[\[7\]](#)
  - C5: Expected around  $\delta$  115-120 ppm.
- Nitrile Carbon ( $-\text{C}\equiv\text{N}$ ): A characteristically sharp signal expected around  $\delta$  117-120 ppm.[\[9\]](#)
- Methylene Carbon ( $-\text{CH}_2\text{CN}$ ): Expected around  $\delta$  20-25 ppm.
- Methyl Carbon ( $-\text{CH}_3$ ): Expected around  $\delta$  15-20 ppm.

## Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of **(4-Methyl-1,3-thiazol-2-yl)acetonitrile** is expected to be dominated by several characteristic absorption bands.[\[10\]](#)[\[11\]](#)

Expected Characteristic IR Absorption Bands:

- $\text{C}\equiv\text{N}$  Stretch: A sharp, medium-intensity band around  $2240\text{-}2260\text{ cm}^{-1}$ . The presence of this band is a strong indicator of the nitrile group.[\[11\]](#)

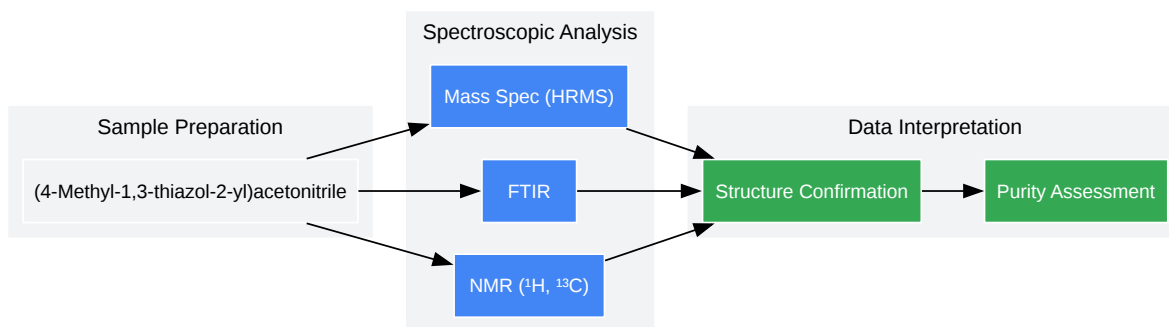
- C=N and C=C Stretch (Thiazole Ring): Multiple bands in the 1500-1650  $\text{cm}^{-1}$  region, characteristic of aromatic and heteroaromatic ring systems.
- C-H Stretch (Aromatic/Methyl): Bands just above 3000  $\text{cm}^{-1}$  (aromatic C-H) and just below 3000  $\text{cm}^{-1}$  (aliphatic C-H).
- C-S Stretch: Typically weaker bands in the fingerprint region, often found between 600-800  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and offering structural clues.

Expected Mass Spectrum (Electron Ionization - EI):

- Molecular Ion ( $\text{M}^+$ ): The parent peak should appear at an  $m/z$  of 138, corresponding to the molecular weight ( $\text{C}_6\text{H}_6\text{N}_2\text{S}^+$ ). The stability of the thiazole ring suggests this peak should be reasonably intense.[\[12\]](#)
- Key Fragments: Common fragmentation pathways for thiazoles can involve ring cleavage. [\[13\]](#) Expected fragments could include:
  - Loss of the nitrile group ( $\cdot\text{CN}$ , 26 Da) or acetonitrile ( $\text{CH}_2\text{CN}$ , 40 Da).
  - Fragmentation of the thiazole ring.
- High-Resolution Mass Spectrometry (HRMS): For an exact mass, HRMS is the preferred method. The predicted monoisotopic mass for  $[\text{M}+\text{H}]^+$  is 139.03244 Da.[\[5\]](#)



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Caption: Workflow for spectroscopic characterization and purity validation.

## Thermal Properties and Stability

The thermal behavior of a compound is critical for determining safe handling, storage, and reaction temperature limits. As noted, there is ambiguity in the literature regarding the melting and boiling points of **(4-Methyl-1,3-thiazol-2-yl)acetonitrile**.

- **Melting Point:** An experimentally determined melting point is not readily available in peer-reviewed literature. The compound is commercially available and has been described as a solid, suggesting a melting point near or above room temperature.[2] For context, the related compound Benzothiazole-2-acetonitrile has a melting point of 98-101 °C.[14]
- **Boiling Point:** A boiling point of 82 °C has been reported, though the pressure conditions are absent.[1] This value is likely for a distillation under reduced pressure. Extrapolating to atmospheric pressure would suggest a significantly higher boiling point.
- **Stability:** The compound is noted to have good stability, which is typical for aromatic heterocyclic systems.[1] However, prolonged exposure to high temperatures, strong acids, or strong bases could lead to hydrolysis of the nitrile group or degradation of the thiazole ring.

Protocol: Thermal Analysis using Differential Scanning Calorimetry (DSC)

To definitively determine the melting point and assess thermal stability, DSC is the industry-standard technique.

- **Sample Preparation:** A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan.
- **Instrument Setup:** A reference pan (empty) is placed in the DSC cell alongside the sample pan.
- **Heating Program:** The sample is subjected to a controlled temperature program, for example, heating from 0 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.
- **Data Analysis:** The heat flow is measured as a function of temperature. An endothermic peak will indicate the melting point, while exothermic events may signify decomposition.

## Conclusion

**(4-Methyl-1,3-thiazol-2-yl)acetonitrile** is a compound of significant interest with well-defined spectroscopic characteristics, even if some fundamental physical properties like its melting point lack definitive reporting in accessible literature. Its solubility in a range of organic solvents makes it a versatile reagent for synthetic applications. The predictable NMR, IR, and MS spectral features provide a robust framework for its identification and quality control. For critical applications, it is recommended that users experimentally verify key physical properties such as the melting and boiling points using standard techniques like DSC and vacuum distillation. This guide provides the foundational knowledge and procedural insights necessary for the confident and effective use of this important chemical intermediate in a research and development setting.

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